molecular formula C12H14N2S B8320163 4-(4-Piperidinyl)thieno[3,2-c]pyridine

4-(4-Piperidinyl)thieno[3,2-c]pyridine

Cat. No. B8320163
M. Wt: 218.32 g/mol
InChI Key: ZZDDRMQNTFIZOF-UHFFFAOYSA-N
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Patent
US06486171B2

Procedure details

A solution of 0.57 g of the product obtained in Step F in 4 ml of HCl (SN) is heated at reflux for 12 hours and then cooled, washed with ether, rendered basic by the addition of 20% sodium hydroxide solution and extracted with dichloromethane. Drying, filtration and concentration of the organic phase under reduced pressure, followed by chromatography on silica gel (CH2Cl2/MeOH/NH4OH: 90/10/1), enables the expected product to be isolated.
Name
product
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[C:5]([CH:10]3[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]3)[C:4]=2[CH:3]=[CH:2]1>Cl>[NH:13]1[CH2:12][CH2:11][CH:10]([C:5]2[C:4]3[CH:3]=[CH:2][S:1][C:9]=3[CH:8]=[CH:7][N:6]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
product
Quantity
0.57 g
Type
reactant
Smiles
S1C=CC=2C(=NC=CC21)C2CCN(CC2)C(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
rendered basic by the addition of 20% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
filtration and concentration of the organic phase under reduced pressure
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
N1CCC(CC1)C1=NC=CC2=C1C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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